3-{4-[4-(4-吗啉基)-4-氧代丁酰]-1-哌嗪基}-1,2-苯并异噻唑
描述
3-{4-[4-(4-morpholinyl)-4-oxobutanoyl]-1-piperazinyl}-1,2-benzisothiazole is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{4-[4-(4-morpholinyl)-4-oxobutanoyl]-1-piperazinyl}-1,2-benzisothiazole is 388.15691181 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{4-[4-(4-morpholinyl)-4-oxobutanoyl]-1-piperazinyl}-1,2-benzisothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[4-(4-morpholinyl)-4-oxobutanoyl]-1-piperazinyl}-1,2-benzisothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌活性
三唑衍生物的抗菌活性: 研究表明,新的1,2,4-三唑衍生物的合成和抗菌活性,其中一些涉及与吗啉的反应,对测试微生物表现出良好或中等活性。这表明类似化合物在开发新的抗菌剂方面具有潜在的研究应用 (Bektaş 等,2010).
苯并恶唑衍生物的抗菌活性: 一系列新型苯并恶唑衍生物,包括用吗啉或取代哌嗪合成的那些,表现出广谱活性,表明它们具有开发新的抗菌剂的潜力 (Temiz‐Arpacı 等,2005).
潜在抗精神病药
杂环羧酰胺的评估: 苯并异噻唑基哌嗪化合物的杂环类似物被评估为抗精神病药的潜力,显示出有希望的体外和体内活性。这突出了此类结构基序在新治疗剂的开发中的相关性 (Norman 等,1996).
环状苯甲酰胺作为混合多巴胺D2/血清素5-HT2受体拮抗剂: 新型环状酰胺,包括具有苯并异噻唑基哌嗪结构的那些,被确定为潜在的非典型抗精神病药,表明它们在治疗精神分裂症方面具有较低的诱发副作用的倾向 (Norman 等,1994).
属性
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-17(5-6-18(25)22-11-13-26-14-12-22)21-7-9-23(10-8-21)19-15-3-1-2-4-16(15)27-20-19/h1-4H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZDONXNDAGYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。